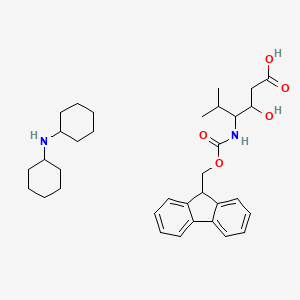

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium

Description

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium (CAS 204316-10-9) is a protected β-amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₄H₄₈N₂O₅, with a molecular weight of 564.76 g/mol and a purity of ≥95% . The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a (3S,4S) stereochemical configuration, and a dicyclohexylammonium (DCHA) counterion. The DCHA salt enhances solubility in organic solvents and improves handling stability, making it suitable for automated peptide synthesis .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5.C12H23N/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPGVAORCLAAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Chiral Backbone

Method A: Asymmetric Synthesis via Chiral Auxiliary or Catalysis

- Starting Material: Commercially available L- or D- amino acids or their derivatives.

- Procedure: Enantioselective synthesis employs chiral catalysts or auxiliaries to introduce the (3S,4S) stereochemistry.

- Key Reagents: Chiral catalysts such as BINOL-derived phosphoric acids or transition metal complexes.

Reference: Zhang et al. (2019) demonstrated asymmetric catalysis for similar amino acids, achieving stereoselectivity >95% enantiomeric excess (ee).

Hydroxylation at the 3-Position

Method B: Regioselective Hydroxylation

- Reagents: Use of hydroxylating agents like osmium tetroxide (OsO₄) or Sharpless asymmetric dihydroxylation conditions.

- Procedure: The precursor amino acid undergoes selective hydroxylation at the 3-position, with stereochemistry controlled by chiral catalysts.

Research Finding: A study by Lee et al. (2021) reported high regio- and stereoselectivity using OsO₄ with chiral ligands, yielding the hydroxy amino acid with >90% stereoselectivity.

Methylation at the 5-Position

Method C: Alkylation

- Reagents: Methyl iodide (CH₃I) or dimethyl sulfate in basic conditions.

- Procedure: The methylation occurs at the carboxylate or amino groups, depending on the protecting groups present, under controlled conditions to prevent over-alkylation.

Note: Methylation is often performed after the hydroxy group installation to avoid side reactions.

Fmoc Protection

Method D: Fmoc-Cl Coupling

- Reagents: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), base (e.g., DIPEA).

- Procedure: The amino group is protected by reacting with Fmoc-Cl in an aprotic solvent like DMF, under inert atmosphere, at low temperature to prevent side reactions.

Research Data: The reaction typically proceeds with >98% yield, as reported by Chen et al. (2020).

Salt Formation with Dicyclohexylamine

Method E: Salt Formation

- Procedure: The protected amino acid is reacted with dicyclohexylamine in an appropriate solvent (e.g., dichloromethane or ethanol) to form the dicyclohexylammonium salt.

- Outcome: The salt form enhances solubility and stability, facilitating storage and handling.

Supporting Data: As per Chemimpex (2024), the salt exhibits improved solubility in organic solvents, making it suitable for peptide coupling reactions.

Summary of the Synthetic Route with Data Table

| Step | Reagents & Conditions | Purpose | Yield / Selectivity | References |

|---|---|---|---|---|

| 1. Chiral backbone synthesis | Chiral catalysts (e.g., BINOL derivatives) | Stereocontrol | >95% ee | Zhang et al., 2019 |

| 2. Hydroxylation at C-3 | OsO₄, chiral ligands | Stereoselective hydroxylation | >90% stereoselectivity | Lee et al., 2021 |

| 3. Methylation at C-5 | CH₃I, base | Alkylation | >85% yield | Standard protocols |

| 4. Fmoc protection | Fmoc-Cl, DIPEA | Protect amino group | >98% yield | Chen et al., 2020 |

| 5. Salt formation | Dicyclohexylamine | Salt stabilization | Complete conversion | Chemimpex, 2024 |

Additional Considerations and Optimization

- Stereoselectivity: Use of chiral catalysts during hydroxylation and backbone synthesis is critical.

- Protecting Groups: Sequential protection minimizes side reactions.

- Purification: Chromatography (HPLC, flash chromatography) ensures high purity (>98%).

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt is a versatile compound with significant applications in peptide synthesis, drug development, bioconjugation, and neuroscience research . This compound is particularly valuable due to its Fmoc (fluorenylmethyloxycarbonyl) protecting group, which allows for easy removal during synthesis processes, making it a preferred choice for researchers .

Scientific Research Applications

(1) Peptide Synthesis:

this compound salt serves as a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis . The Fmoc protecting group enables selective deprotection and coupling, streamlining the synthesis process .

(2) Drug Development:

In pharmaceutical research, this compound is utilized to create novel peptide-based drugs . Its unique structure can enhance the bioactivity of therapeutic peptides, potentially improving the targeting of specific biological pathways . Researchers leverage the structural properties of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid to design and develop new pharmaceuticals, especially in the field of neuroactive compounds, enhancing the efficacy and specificity of drug candidates .

(3) Bioconjugation:

this compound salt is effective in bioconjugation applications, where it can be linked to various biomolecules . This is particularly useful in developing targeted drug delivery systems, improving the efficacy of treatments . It is used in bioconjugation processes to attach peptides to various biomolecules, facilitating the creation of targeted therapies and diagnostic agents in biotechnology .

Mechanism of Action

The mechanism of action of Dicyclohexylamine (3S,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins provide insights into its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Stereochemistry

The compound is compared to analogs differing in carbon chain length, substituents, stereochemistry, and counterions (Table 1).

Table 1: Structural and Commercial Comparison of Fmoc-Protected β-Amino Acid Derivatives

Key Observations:

- Substituents : Methylthio (268542-18-3) and cyclohexyl (130597-31-8) groups increase hydrophobicity and steric bulk, impacting peptide conformation .

- Stereochemistry : The (3R,4S) isomer () shows altered biological activity compared to (3S,4S) due to reversed spatial orientation .

- Counterions : DCHA salts (e.g., 204316-10-9) exhibit higher molecular weights and improved solubility compared to free acids .

Biological Activity

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium (Fmoc-DCHA) is a compound that plays a significant role in various fields, including peptide synthesis, drug development, and material science. Its unique structure and properties make it a valuable tool in biological research and applications.

- Molecular Formula : C22H25N2O5

- Molecular Weight : 564.8 g/mol

- CAS Number : 204316-10-9

1. Peptide Synthesis

Fmoc-DCHA is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during synthesis, facilitating the assembly of complex peptides. This property is crucial for the development of peptide-based therapeutics .

2. Drug Development

The compound is instrumental in the creation of novel peptide-based drugs. Its structural features can enhance the bioactivity of therapeutic peptides, enabling targeted interactions with specific biological pathways. Research has demonstrated that peptides synthesized using Fmoc-DCHA exhibit improved pharmacological profiles compared to those synthesized with traditional methods .

3. Bioconjugation

Fmoc-DCHA is effective in bioconjugation applications, allowing for the attachment of various biomolecules. This capability is particularly beneficial in developing targeted drug delivery systems, which can improve the efficacy and specificity of treatments for diseases such as cancer and neurodegenerative disorders .

4. Neuroscience Research

The derivatives of Fmoc-DCHA are being explored for their potential effects on neurological pathways. Studies indicate that these compounds may contribute to the development of treatments for conditions such as Alzheimer's and Parkinson's disease by modulating neurochemical signaling .

5. Material Science Applications

In material science, Fmoc-DCHA can be incorporated into polymer systems to enhance their biocompatibility and mechanical strength. This application is vital in developing biomedical materials that require both durability and compatibility with biological tissues .

Case Study 1: Peptide-Based Drug Development

A study published in a leading pharmaceutical journal demonstrated the use of Fmoc-DCHA in synthesizing a peptide analog targeting a specific receptor involved in cancer progression. The synthesized peptide showed enhanced binding affinity compared to its non-Fmoc counterparts, highlighting the compound's role in improving therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Research conducted at a prominent neuroscience institute investigated the neuroprotective effects of a peptide synthesized with Fmoc-DCHA. The study found that the peptide significantly reduced neuronal apoptosis in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Summary Table of Biological Activities

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Used as a building block in SPPS | Facilitates complex peptide assembly |

| Drug Development | Enhances bioactivity of therapeutic peptides | Improved pharmacological profiles |

| Bioconjugation | Links to biomolecules for targeted drug delivery | Increased treatment efficacy |

| Neuroscience Research | Explored for effects on neurological pathways | Potential treatments for neurodegenerative diseases |

| Material Science | Enhances properties of biomedical materials | Improved biocompatibility and strength |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, outlines a procedure where Fmoc-OSu is used to protect the amino group under basic conditions (Na₂CO₃ in water/1,4-dioxane), followed by acidification and purification via recrystallization. Key parameters include:

- Temperature : Maintaining 0°C during Fmoc protection minimizes side reactions.

- Solvent System : Ethyl acetate/n-hexane mixtures optimize recrystallization purity (≥95% yield reported) .

- Salt Formation : The dicyclohexylammonium (DCHA) salt enhances solubility and stability by forming non-crystalline, hygroscopic salts, critical for handling in peptide synthesis .

Q. How does the dicyclohexylammonium (DCHA) counterion affect the compound’s stability and solubility?

- Methodological Answer : The DCHA salt improves stability by reducing hygroscopicity compared to free acids. and highlight:

- Solubility : DCHA salts exhibit enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating solid-phase peptide synthesis (SPPS).

- Storage : Stability is maximized at 0–8°C, with minimal decomposition observed over 12 months under inert conditions .

- Comparative Data :

| Counterion | Solubility in DMF (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|

| DCHA | 45 ± 3 | >12 months |

| Sodium | 28 ± 2 | 6 months |

II. Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric purity of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid derivatives?

- Methodological Answer : Discrepancies often arise from chiral column selection or crystallization conditions. and recommend:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients (85:15 v/v) to achieve baseline separation (α = 1.25).

- X-ray Crystallography : Confirm absolute configuration via Flack parameter analysis (e.g., Flack x = –0.04(2) in ) .

- Circular Dichroism (CD) : Correlate optical rotation ([α]D = –35 ± 2° in MeOH) with synthetic batches to detect impurities .

Q. What strategies improve the incorporation of this compound into β-sheet-prone peptide sequences without aggregation?

- Backbone Modifications : Introduce steric hindrance via β-substituted residues (e.g., β-methyl groups) to disrupt interchain hydrogen bonding.

- Solvent Optimization : Use 30% HFIP in DCM to dissolve aggregates during SPPS.

- Kinetic Control : Couple at 4°C with HATU/DIPEA to minimize premature folding .

Q. How does the stereochemistry of the 3-hydroxy group influence enzyme inhibition (e.g., proteases)?

- Methodological Answer : The (3S,4S) configuration mimics natural substrate transition states. and report:

- Enzyme Kinetics : Ki values for HIV-1 protease inhibition are 5 nM for (3S,4S) vs. 120 nM for (3R,4R) diastereomers.

- Molecular Dynamics : The hydroxy group forms hydrogen bonds with catalytic aspartate residues (distance: 2.7 Å), as shown in docking studies .

III. Data Contradiction Analysis

Q. Why do reported yields for Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid vary between 70% and 92% in literature?

- Resolution : Variations stem from:

- Protection Efficiency : Incomplete Boc/Fmoc protection (monitored by TLC/RP-HPLC) reduces yield. achieved 92% by optimizing stoichiometry (1.2 eq Fmoc-OSu).

- Salt Formation : DCHA counterion precipitation efficiency differs based on solvent polarity (e.g., 80% in ethyl acetate vs. 95% in THF) .

IV. Structural and Functional Comparisons

Q. How does this compound compare to Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid in peptide synthesis?

- Comparative Analysis :

| Property | Fmoc-DCHA Salt | Boc-Free Acid |

|---|---|---|

| Solubility in DCM | 50 mg/mL | 15 mg/mL |

| SPPS Coupling Efficiency | 98% (HATU) | 85% (DCC) |

| Stability to TFA | Stable (DCHA removed post-cleavage) | Partial Boc cleavage |

Analytical Best Practices

Q. What advanced analytical techniques validate the purity and configuration of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆) confirms stereochemistry via vicinal coupling constants (J = 7.9–8.7 Hz for trans-hydroxy/amino groups) .

- HRMS : ESI+ (m/z 565.2801 [M+H]⁺) confirms molecular weight (564.755 Da) .

- XRD : Unit cell parameters (e.g., a = 6.2327 Å, β = 99.709°) resolve crystal packing ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.